Dimethylarsinous acid (DMA(III)), CAS 55094-22-9, is a highly reactive trivalent organoarsenical that serves as a pivotal analytical standard and toxicological probe. Unlike its stable pentavalent counterpart, dimethylarsinic acid (DMA(V)), DMA(III) is the proximate toxic intermediate in the biological methylation pathway of inorganic arsenic. In laboratory and industrial procurement, DMA(III) is specifically sourced for high-resolution arsenic speciation workflows (e.g., HPLC-ICP-MS) and in vitro cytotoxicity assays where mimicking the exact intracellular reactive species is mandatory. Its extreme susceptibility to oxidation necessitates rigorous cold-chain logistics and inert-atmosphere handling, distinguishing its procurement profile from conventional, bench-stable arsenicals [1].
Substituting DMA(III) with its pentavalent analog, DMA(V), or inorganic arsenite (iAs(III)) fundamentally compromises experimental integrity. DMA(V) is practically inert in short-term in vitro assays, exhibiting cytotoxicity thresholds orders of magnitude higher than DMA(III). Furthermore, relying on in situ cellular reduction of DMA(V) to generate DMA(III) introduces unacceptable biological variability, as reduction rates depend heavily on cell-specific glutathione and enzyme levels. For analytical speciation, failing to procure a verified, high-purity DMA(III) standard prevents the accurate calibration of HPLC-ICP-MS systems, leading to the misidentification of transient trivalent metabolites as their oxidized pentavalent artifacts [1].
In comparative toxicological assays using human lung adenocarcinoma (A549) and bladder (T24) cells, DMA(III) demonstrates profound cytotoxicity that fundamentally separates it from its pentavalent counterpart. Real-time cell sensing studies reveal that DMA(III) is 300 to 430 times more toxic to A549 cells than dimethylarsinic acid (DMA(V)) [1]. Furthermore, its potency exceeds that of inorganic arsenite (iAs(III)). This stark contrast dictates that researchers investigating arsenic-induced carcinogenesis must procure the trivalent DMA(III) species to accurately model intracellular toxicity, as DMA(V) cannot serve as a functional substitute in direct exposure models.
| Evidence Dimension | Relative cytotoxicity (IC50) |
| Target Compound Data | Highly potent (baseline for comparison) |
| Comparator Or Baseline | DMA(V) |
| Quantified Difference | DMA(III) is 300–430 times more toxic than DMA(V) |
| Conditions | In vitro 72-hour real-time cell sensing in human lung (A549) and bladder (T24) cell lines |
Procuring DMA(III) is essential for in vitro toxicity screening, as substituting it with the bench-stable DMA(V) will result in false-negative cytotoxicity data, directly impacting assay reproducibility.
The utility of DMA(III) as an analytical standard for speciation is strictly governed by its thermal and oxidative stability. Studies tracking the oxidation of DMA(III) to DMA(V) in aqueous homogenates demonstrate that while DMA(III) remains stable for up to 21 days when stored at -80 °C, storage at 0 °C results in detectable oxidation to the pentavalent form within just 24 hours[1]. This rapid degradation profile highlights why crude mixtures or improperly stored standards are unacceptable for precision HPLC-ICP-MS calibration, requiring buyers to source DMA(III) under strict cold-chain and inert-gas protocols.
| Evidence Dimension | Time to detectable oxidation (DMA(III) to DMA(V)) |
| Target Compound Data | Stable for >21 days at -80 °C |
| Comparator Or Baseline | Detectable oxidation within 1 day at 0 °C |
| Quantified Difference | >20-fold increase in stability duration under ultra-low temperature storage |
| Conditions | Aqueous homogenates / cell lysates stored at varying temperatures without thiol protectants |
Informs procurement and laboratory managers that DMA(III) must be sourced from vendors guaranteeing cold-chain logistics to prevent costly analytical miscalibrations.
DMA(III) exhibits a unique biochemical reactivity profile characterized by its rapid depletion of intracellular antioxidants, distinguishing it from inorganic arsenic species. In human bladder cancer EJ-1 cells, exposure to DMA(III) at IC50 concentrations results in a 60% reduction in intracellular glutathione (GSH) levels [1]. In stark contrast, exposure to inorganic arsenite (iAs(III)) under similar conditions actually increases GSH levels and fails to elevate highly reactive oxygen species (hROS) at the IC50 threshold [1]. This divergent mechanistic behavior confirms that DMA(III) is not merely a downstream metabolite, but a distinct oxidative stressor.
| Evidence Dimension | Intracellular Glutathione (GSH) levels |
| Target Compound Data | 60% reduction (DMA(III)) |
| Comparator Or Baseline | Net increase in GSH (iAs(III)) |
| Quantified Difference | Opposite directional effect on cellular antioxidant pool |
| Conditions | EJ-1 human bladder cancer cells exposed at respective IC50 concentrations |
Researchers studying arsenic-induced oxidative stress must select DMA(III) over inorganic arsenite to accurately trigger the specific GSH-depletion pathways associated with methylated trivalent arsenicals.
Due to its specific retention time and distinct mass spectrometry profile, high-purity DMA(III) is an indispensable standard for arsenic speciation analysis in environmental and biological samples. Procuring verified DMA(III) allows analytical chemists to accurately differentiate it from its rapid oxidation product, DMA(V), preventing the misquantification of toxic trivalent species in urine, water, and tissue homogenates [1].
Given its >300-fold higher toxicity compared to DMA(V) in respiratory and urothelial cell lines, DMA(III) is the preferred compound for modeling the proximate toxic effects of arsenic exposure. It is specifically utilized in assays measuring glutathione depletion, DNA damage, and apoptosis, where substituting it with pentavalent or inorganic arsenicals would fail to replicate the exact intracellular mechanisms of methylated arsenic toxicity [2].
In advanced organometallic and toxicological chemistry, DMA(III) serves as a critical precursor for synthesizing highly reactive thioarsenicals, such as dimethylmonothioarsinic acid (DMMTA(V)). Its defined trivalent state and reactivity with sulfur donors make it a necessary starting material for researchers mapping the complete metabolic network of organoarsenic compounds [3].